molecular formula C16H18N4O2 B2420466 (2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide CAS No. 1798341-94-2

(2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide

Cat. No.: B2420466
CAS No.: 1798341-94-2
M. Wt: 298.346
InChI Key: DHOZSPSHMIWUNA-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide is a synthetic organic compound that belongs to the class of cinnamamides This compound is characterized by the presence of a cinnamamide moiety linked to a pyrimidine ring substituted with dimethylamino and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-methoxy-4-dimethylaminopyrimidine.

    Amidation Reaction: The cinnamamide moiety is introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Mechanism of Action

The mechanism of action of (2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

(2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide can be compared with other cinnamamide derivatives:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable subject for further research and development.

Properties

IUPAC Name

(E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-20(2)15-13(11-17-16(19-15)22-3)18-14(21)10-9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOZSPSHMIWUNA-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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